Allylurea
Overview
Description
Allyl urea is a cream colored powder. (NTP, 1992)
Scientific Research Applications
Hydrolysis of Sulfonylurea Herbicides
- Allylurea is studied in the context of sulfonylurea herbicides, focusing on their hydrolysis under different conditions. The research utilized liquid chromatography and mass spectrometry for analyzing the hydrolysis of Ally, a sulfonylurea herbicide, at various pH levels and temperatures. This study is significant for understanding the environmental behavior and degradation of these herbicides (Bezemer & Rutan, 2001).
Electron-Beam Processing in Material Science
- This compound (AU) has been used in material science, particularly in the creation of grafted plasticized starch films. This study explored the covalent grafting of AU into thermoplastic materials via electron-beam radiation, aiming to stabilize the physical properties of the material. This application is crucial in developing new materials with improved performance characteristics (Ruckert, Cazaux, & Coqueret, 1999).
Neuroscience Research
- Allylglycine, a derivative of this compound, has been studied for its effects on glutamic acid decarboxylase (GAD) activity in the brain. This research is vital for understanding the biochemical pathways in neurological disorders and the development of potential treatments (Alberici, Rodriguez de Lores Arna, & De Robertis, 1969).
Chemical Polymerization
- The crystal structure effect on the solid-state polymerization of this compound has been investigated. This research is relevant in the field of polymer science for developing new polymeric materials with specific characteristics and applications (Usanmaz & Yılmaz, 1986).
Safety and Hazards
Mechanism of Action
Target of Action
Allylurea is a chemical compound with the molecular formula C4H8N2O It’s known that this compound is used in the synthesis of allylthiourea, which suggests that it may interact with enzymes or proteins involved in biochemical pathways related to this process .
Mode of Action
It’s known that this compound is used in the synthesis of allylthiourea . This suggests that this compound may interact with its targets through chemical reactions that lead to the formation of Allylthiourea.
Biochemical Pathways
Given its role in the synthesis of allylthiourea , it’s plausible that this compound may affect biochemical pathways related to the synthesis and metabolism of thiourea compounds.
Result of Action
Given its role in the synthesis of allylthiourea , it’s plausible that this compound may induce changes at the molecular and cellular levels related to the synthesis and function of thiourea compounds.
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, factors such as temperature, pH, and the presence of other chemical compounds can affect the chemical reactions involving this compound, thereby influencing its action and stability .
Biochemical Analysis
Biochemical Properties
Allylurea has garnered particular interest in the realms of biochemistry and physiology . Scientists have leveraged it to delve into the intricate structures and functions of proteins, enzymes, and other vital biomolecules . The mode of action of this compound centers on its ability to bind to proteins and enzymes, ultimately hindering their functionality . This inhibition, in turn, brings about alterations in the body’s biochemical processes .
Cellular Effects
Its ability to bind to proteins and enzymes suggests that it may influence cell function, including any impact on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of this compound is primarily based on its ability to bind to proteins and enzymes . This binding interaction can lead to enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
Given its stability and high boiling point, it is likely that this compound exhibits long-term effects on cellular function in in vitro or in vivo studies .
Properties
IUPAC Name |
prop-2-enylurea | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H8N2O/c1-2-3-6-4(5)7/h2H,1,3H2,(H3,5,6,7) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VPJDULFXCAQHRC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCNC(=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H8N2O | |
Record name | ALLYL UREA | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/19739 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2024450 | |
Record name | Allylurea | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID2024450 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
100.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Allyl urea is a cream colored powder. (NTP, 1992) | |
Record name | ALLYL UREA | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/19739 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Solubility |
greater than or equal to 100 mg/mL at 67.1 °F (NTP, 1992) | |
Record name | ALLYL UREA | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/19739 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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CAS No. |
557-11-9 | |
Record name | ALLYL UREA | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/19739 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Record name | Allylurea | |
Source | CAS Common Chemistry | |
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Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | Allylurea | |
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URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000557119 | |
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Record name | Allylurea | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=7607 | |
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Record name | Urea, N-2-propen-1-yl- | |
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Record name | Allylurea | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID2024450 | |
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Record name | Allylurea | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.326 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Record name | ALLYLUREA | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0CZM19WLK8 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Melting Point |
162 to 165 °F (NTP, 1992) | |
Record name | ALLYL UREA | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/19739 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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